molecular formula C6H4ClFO3S B1442515 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride CAS No. 1261441-64-8

3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride

Cat. No. B1442515
M. Wt: 210.61 g/mol
InChI Key: OMKGTNFVEVJECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClFO3S and a molecular weight of 210.61 . It is primarily used for research purposes.


Molecular Structure Analysis

The InChI code for 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride is 1S/C6H4ClFO3S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3,9H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Derivatives Synthesis : The compound 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride is an intermediate in the synthesis of various chemical derivatives. For instance, it's used in the synthesis of sulfonated derivatives of fluoroaniline. These derivatives have applications in various fields, including material science and pharmaceuticals (Courtin, 1982).

  • Click Chemistry and Cycloaddition Reactions : The compound is also pivotal in click chemistry reactions, particularly in the synthesis of isoxazoles through [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides. This method provides a straightforward approach to synthesizing functionalized isoxazoles with sulfonyl fluoride groups (Leng & Qin, 2018).

  • Kinetics and Mechanism Studies : In the field of kinetic studies and reaction mechanism analysis, 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride is used to understand the pseudo-first-order kinetics of hydrolyses of various acid derivatives. These studies help in elucidating the reaction mechanisms and pathways, providing a clearer understanding of various chemical processes (Bentley, 2015).

  • Antimicrobial Activity and Molecular Docking Studies : Derivatives synthesized from 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride have shown significant antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showing promising activity. Molecular docking studies have been used to predict the affinity and orientation of these synthesized compounds at the active enzyme sites, further confirming their potential as antimicrobial agents (Janakiramudu et al., 2017).

  • Activation of Hydroxyl Groups for Biological Applications : The compound is used to activate hydroxyl groups on various solid supports like polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This activation is crucial for the covalent attachment of biologicals, such as enzymes, antibodies, and avidin, retaining their biological function for therapeutic applications (Chang et al., 1992).

properties

IUPAC Name

3-fluoro-5-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKGTNFVEVJECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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